

1H NMR spectrum of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

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An In-Depth Technical Guide to the ^1H NMR Spectrum of **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules.^{[1][2]} This guide provides a comprehensive analysis of the Proton (^1H) NMR spectrum of **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for data acquisition, and offer a detailed, signal-by-signal interpretation. This document is designed to serve as a practical reference for researchers requiring definitive structural confirmation of this pyrimidine derivative.

Molecular Structure and Proton Environments

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate ($\text{C}_8\text{H}_{11}\text{N}_3\text{O}_2$) is a substituted pyrimidine featuring four distinct, non-equivalent proton environments that are readily distinguishable by ^1H NMR spectroscopy.^[3] Understanding these environments is the first step in interpreting the spectrum. The structure and labeled proton groups are shown below.

- H^a (Singlet): The single proton on the pyrimidine ring (C6-H).

- H^b (Singlet, broad): The two protons of the primary amine group (-NH₂).
- H^c (Singlet): The three protons of the methyl group attached to the pyrimidine ring (C4-CH₃).
- H^d (Quartet): The two methylene protons of the ethyl ester group (-O-CH₂-CH₃).
- H^e (Triplet): The three terminal methyl protons of the ethyl ester group (-O-CH₂-CH₃).

Caption: Molecular structure with distinct proton environments.

Experimental Workflow: From Sample to Spectrum

Achieving a high-resolution, interpretable spectrum is contingent on meticulous experimental technique. The protocol described below is a self-validating system designed to ensure reproducibility and accuracy.

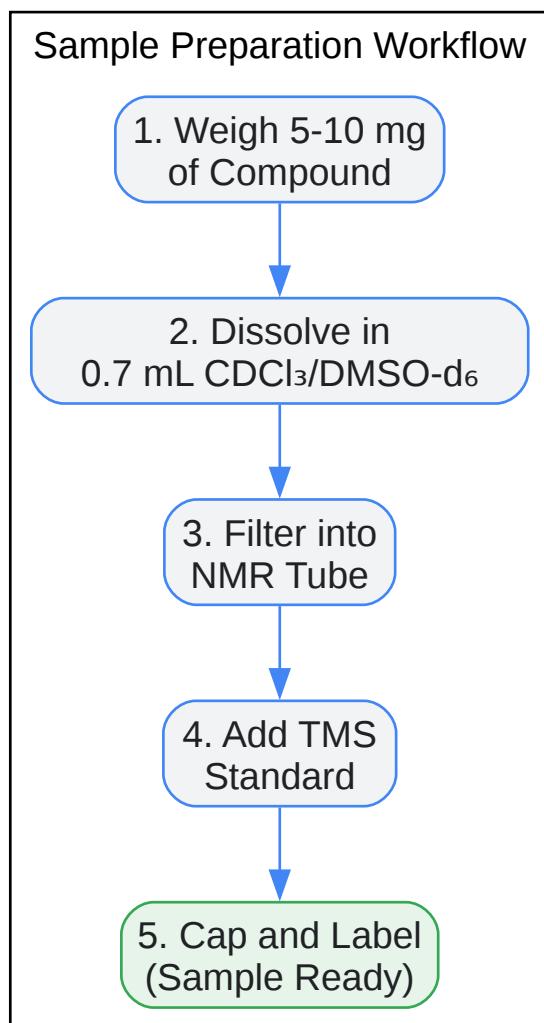
Part A: Sample Preparation Protocol

The quality of the NMR sample is paramount for obtaining high-quality spectra.^[1] A properly prepared sample should be free of solid particulates and paramagnetic impurities.^{[4][5]}

Methodology:

- Weighing: Accurately weigh 5-10 mg of **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate** into a clean, dry vial.^{[4][5][6]}
- Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to resolve N-H protons more effectively.
- Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.^{[6][7]} Agitate gently to ensure the sample dissolves completely.
- Filtration (Self-Validation Step): To remove any suspended microparticulates that can degrade spectral resolution, filter the solution. Pack a small plug of cotton or glass wool into a Pasteur pipette and pass the sample solution through it directly into a high-quality 5 mm NMR tube.^[5] The absence of visible solids ensures proper shimming.

- Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS provides the reference signal at 0 ppm, against which all other chemical shifts are measured.
[\[3\]](#)[\[8\]](#)
- Finalization: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.



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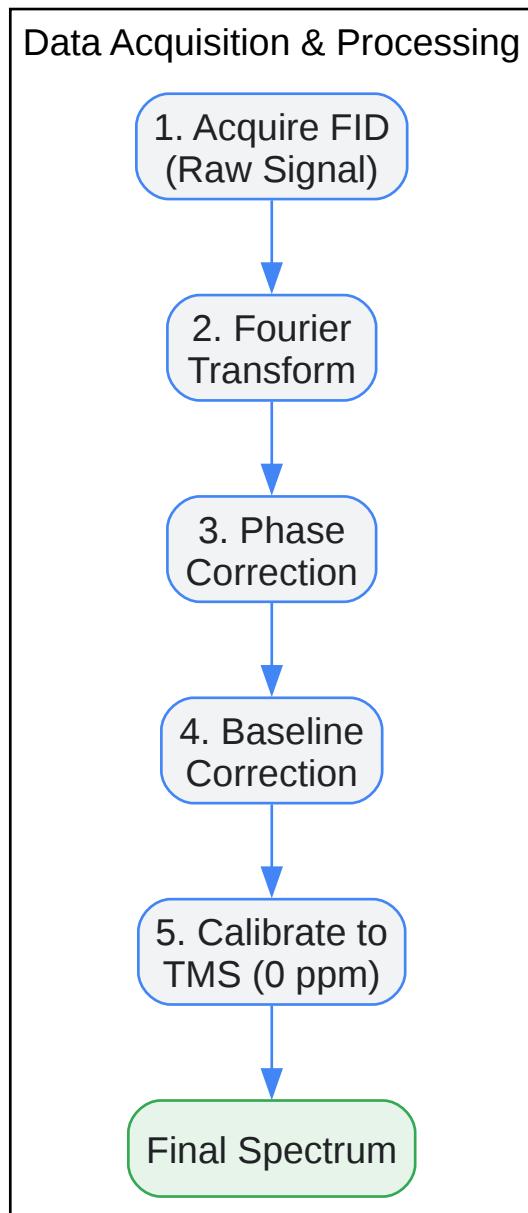
Caption: Workflow for high-quality NMR sample preparation.

Part B: Data Acquisition and Processing

Data acquisition is performed on an NMR spectrometer, followed by computational processing to convert the raw signal into an interpretable spectrum.

Methodology:

- **Instrument Setup:** Insert the sample into the NMR probe. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **Acquisition:** Acquire the ^1H NMR free induction decay (FID) signal. A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **Processing:** The raw FID data is processed using appropriate software.[\[9\]](#)[\[10\]](#) This involves:
 - **Fourier Transform (FT):** Converts the time-domain signal (FID) into a frequency-domain signal (the spectrum).
 - **Phase Correction:** Adjusts the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
 - **Baseline Correction:** Flattens the baseline of the spectrum for accurate integration.
 - **Calibration:** Sets the TMS peak to exactly 0.00 ppm.



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Caption: Standard workflow for NMR data processing.

Spectral Analysis and Interpretation

The ^1H NMR spectrum of **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate** provides a unique fingerprint of its molecular structure. Each signal's chemical shift, integration, and multiplicity corresponds directly to one of the proton environments identified in Section 1.

Summary of ^1H NMR Data

The expected spectral data, based on empirical data and established chemical shift principles, is summarized below.[11]

Signal Assignment	Proton Group	Approx. Chemical Shift (δ , ppm)	Multiplicity	Integration
H ^a	Pyrimidine C6-H	~ 8.6	Singlet (s)	1H
H ^b	Amine (-NH ₂)	~ 7.0 - 7.5 (variable)	Broad Singlet (br s)	2H
H ^d	Ethyl (-O-CH ₂ -)	~ 4.3	Quartet (q)	2H
H ^c	Ring Methyl (C4-CH ₃)	~ 2.6	Singlet (s)	3H
H ^e	Ethyl (-CH ₃)	~ 1.3	Triplet (t)	3H

Detailed Signal-by-Signal Breakdown

- H^a (Pyrimidine C6-H, $\delta \approx 8.6$ ppm):
 - Chemical Shift: This proton is significantly deshielded (shifted far downfield) due to the powerful electron-withdrawing effects of the two adjacent nitrogen atoms and the aromatic character of the pyrimidine ring.[12][13] Protons on such electron-deficient heterocyclic rings typically resonate at high chemical shifts.[14]
 - Multiplicity: It appears as a sharp singlet because it has no adjacent protons (on C5 or N1) to couple with.
- H^b (Amine -NH₂, $\delta \approx 7.0 - 7.5$ ppm):
 - Chemical Shift: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad signal.[15][16]

- Multiplicity: This signal is a broad singlet. The protons undergo rapid chemical exchange, which averages out any potential coupling to neighboring protons and leads to signal broadening.
- H^d (Ethyl -O-CH₂-, δ ≈ 4.3 ppm):
 - Chemical Shift: These methylene protons are adjacent to the electronegative oxygen atom of the ester group, which deshields them and shifts their signal downfield compared to a standard alkyl C-H.[3][14]
 - Multiplicity: The signal is split into a quartet (a 1:3:3:1 pattern) due to spin-spin coupling with the three neighboring protons of the ethyl's methyl group (H^e). This follows the n+1 rule, where n=3, so 3+1=4 peaks.[8][17]
- H^c (Ring Methyl C4-CH₃, δ ≈ 2.6 ppm):
 - Chemical Shift: The methyl group is attached directly to the pyrimidine ring. Its chemical shift is slightly downfield from a typical alkane methyl group due to the influence of the aromatic system.
 - Multiplicity: It appears as a sharp singlet because the adjacent atoms in the ring (N3 and C5) do not have any protons for coupling.
- H^e (Ethyl -CH₃, δ ≈ 1.3 ppm):
 - Chemical Shift: These protons are in a standard alkyl environment, relatively far from the electron-withdrawing groups, and thus appear in the typical upfield region of the spectrum. [14]
 - Multiplicity: The signal is split into a triplet (a 1:2:1 pattern) because it is coupled to the two neighboring methylene protons (H^d). Following the n+1 rule, n=2, so 2+1=3 peaks.[8][17]

Conclusion

The ¹H NMR spectrum of **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate** is a powerful diagnostic tool for its structural verification. The five distinct signals, each with a characteristic chemical shift, integration, and splitting pattern, directly correlate with the molecule's unique

proton environments. The downfield singlet for the pyrimidine proton, the characteristic quartet-triplet pattern of the ethyl ester, and the singlets for the ring-bound methyl and amino groups collectively provide unambiguous evidence for the assigned structure. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently acquire and interpret this crucial analytical data.

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